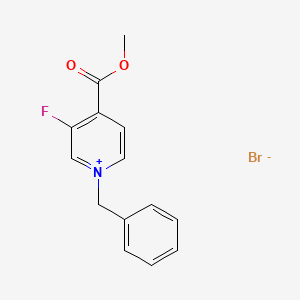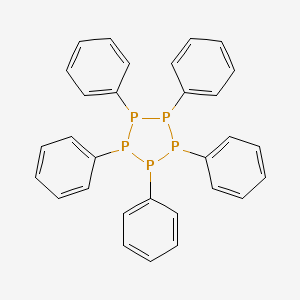
TAMRA-PEG4-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-PEG4-t-butyl ester is a red-fluorescent dye linker with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains a tert-butyl protected carboxyl group that can be deprotected under acidic conditions . This compound is widely used in various scientific research applications due to its fluorescent properties.
準備方法
The synthesis of TAMRA-PEG4-t-butyl ester involves the conjugation of TAMRA (tetramethylrhodamine) with a polyethylene glycol (PEG4) linker and a tert-butyl ester group . The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with PEG4: The NHS ester of TAMRA is then reacted with a PEG4 linker containing an amine group to form the TAMRA-PEG4 conjugate.
Protection with tert-butyl ester: The carboxyl group of the PEG4 linker is protected with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
TAMRA-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Conjugation: The free carboxyl group can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids using carbodiimide chemistry
Fluorescence Quenching: The fluorescence of TAMRA can be quenched by certain quenching agents such as dabcyl and black hole quenchers (BHQs)
Common reagents used in these reactions include DCC, NHS, tert-butyl chloroformate, and triethylamine . The major products formed from these reactions are the deprotected TAMRA-PEG4 conjugate and various biomolecule conjugates .
科学的研究の応用
TAMRA-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes
Cell and Organelle Staining: It is used for staining cells and organelles in fluorescence microscopy and flow cytometry
DNA Staining: It is used for staining DNA in gel electrophoresis and other molecular biology techniques
Fluorescent Enzyme Substrates: It is used as a substrate for various enzymes in fluorescence-based assays
pH Indicators: It is used as a pH indicator in various biochemical assays
作用機序
The mechanism of action of TAMRA-PEG4-t-butyl ester involves its fluorescent properties. The TAMRA moiety absorbs light at a specific wavelength (553 nm) and emits light at a longer wavelength (575 nm), making it useful for fluorescence-based applications . The PEG4 linker enhances the solubility and stability of the compound, while the tert-butyl ester group protects the carboxyl group until it is needed for conjugation .
類似化合物との比較
TAMRA-PEG4-t-butyl ester can be compared with other similar compounds such as:
TAMRA-PEG4-NHS ester: This compound has an NHS ester group instead of a tert-butyl ester group, making it more reactive for conjugation with amine-containing biomolecules.
TAMRA-PEG4-tetrazine: This compound contains a tetrazine group, which allows for bioorthogonal conjugation with trans-cyclooctene (TCO) groups.
TAMRA-PEG4-azide: This compound contains an azide group, which allows for click chemistry conjugation with alkyne-containing biomolecules.
The uniqueness of this compound lies in its combination of a fluorescent TAMRA moiety, a PEG4 linker for enhanced solubility, and a tert-butyl ester group for protection and controlled conjugation .
特性
分子式 |
C40H53N3O10 |
|---|---|
分子量 |
735.9 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47) |
InChIキー |
VMNQSPWBGGYMCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


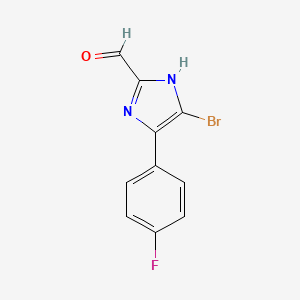
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
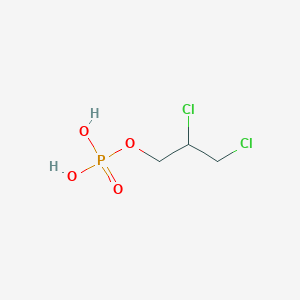
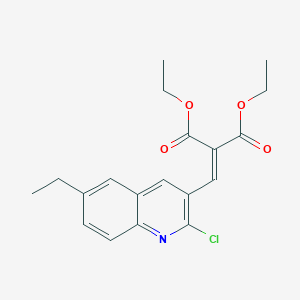
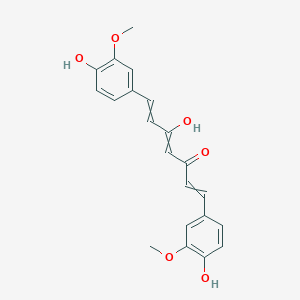
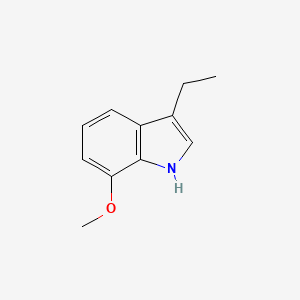

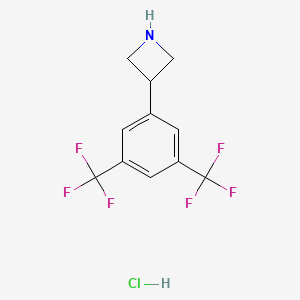
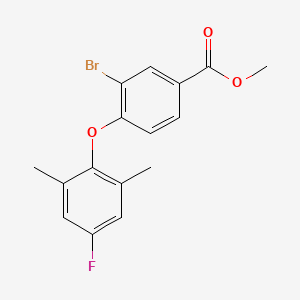
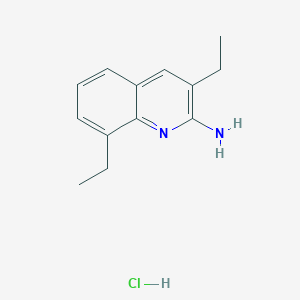
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
